Cas no 1807299-04-2 (Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate)

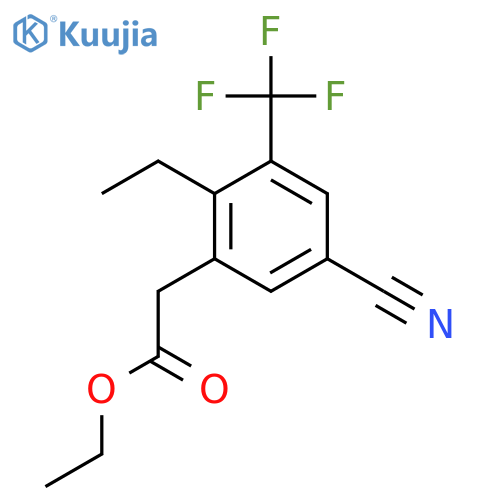

1807299-04-2 structure

商品名:Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate

CAS番号:1807299-04-2

MF:C14H14F3NO2

メガワット:285.261674404144

CID:4943249

Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate

-

- インチ: 1S/C14H14F3NO2/c1-3-11-10(7-13(19)20-4-2)5-9(8-18)6-12(11)14(15,16)17/h5-6H,3-4,7H2,1-2H3

- InChIKey: SFWKWLAHYHGLFM-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC(C#N)=CC(CC(=O)OCC)=C1CC)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 386

- トポロジー分子極性表面積: 50.1

- 疎水性パラメータ計算基準値(XlogP): 3.5

Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015023213-250mg |

Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate |

1807299-04-2 | 97% | 250mg |

$480.00 | 2023-09-02 | |

| Alichem | A015023213-500mg |

Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate |

1807299-04-2 | 97% | 500mg |

$790.55 | 2023-09-02 | |

| Alichem | A015023213-1g |

Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate |

1807299-04-2 | 97% | 1g |

$1519.80 | 2023-09-02 |

Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate 関連文献

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

1807299-04-2 (Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate) 関連製品

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量